molecular formula C9H9N3O B1476029 5-(Azidomethyl)-2,3-dihydrobenzofuran CAS No. 2098100-49-1

5-(Azidomethyl)-2,3-dihydrobenzofuran

Cat. No.: B1476029
CAS No.: 2098100-49-1
M. Wt: 175.19 g/mol
InChI Key: VQNXLTABXPSSTQ-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2,3-dihydrobenzofuran is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its primary research application is serving as a key precursor in the synthesis of novel 1,2,3-triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . This reaction is exploited to create hybrid molecules containing both dihydrobenzofuran and triazole pharmacophores, which are then screened for bioactive properties . Specifically, such derivatives have been evaluated for their antitubercular activities against Mycobacterium tuberculosis H37Rv, positioning this compound as a critical building block in the development of new therapeutic agents for tuberculosis . The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in numerous natural and synthetic bioactive molecules, associated with a wide range of activities including anticancer, anti-HIV, anti-inflammatory, and antibiotic effects . The azidomethyl functional group provides a versatile handle for further synthetic elaboration, enabling researchers to efficiently generate diverse compound libraries for biological screening. This product is intended for research purposes in a controlled laboratory setting only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(azidomethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-11-6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNXLTABXPSSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Azidomethyl)-2,3-dihydrobenzofuran is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core with an azidomethyl substituent. This unique structure allows it to participate in various chemical reactions, making it a versatile candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of 2,3-dihydrobenzofuran exhibit significant antimicrobial properties. A study synthesized a library of compounds based on 2,3-diarylbenzofuran scaffolds and tested their antibacterial activity against Chlamydia trachomatis, revealing several potent inhibitors with IC50 values as low as 3 μM . This suggests that this compound could possess similar antibacterial properties due to its structural similarities.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Substituted 2,3-dihydrobenzofuranyl compounds have shown efficacy in treating various cancers, including mantle cell lymphoma. These compounds are believed to modulate p21-activated kinases (PAKs), which play a crucial role in cancer cell proliferation and survival . The ability to inhibit PAKs suggests that this compound may be effective in cancer therapy.

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in bacterial replication or cancer cell growth.
  • Modulation of Signaling Pathways : By interacting with PAKs, it can disrupt signaling pathways critical for tumor growth and survival.
  • Formation of Reactive Species : The azide group can participate in click chemistry reactions, potentially leading to the formation of reactive intermediates that can exert biological effects.

Study on Antimicrobial Effects

In a recent study, derivatives including azidomethyl groups were evaluated for their antibacterial efficacy. The results indicated that modifications at the azidomethyl position significantly enhanced activity against Gram-positive and Gram-negative bacteria .

CompoundActivity (IC50 μM)Target Pathogen
This compound≤ 3Chlamydia trachomatis
Other derivativesVariesVarious

Cancer Treatment Efficacy

A patent described the use of substituted 2,3-dihydrobenzofuranyl compounds as anti-cancer agents. In vivo studies demonstrated that these compounds reduced tumor volume significantly compared to controls .

Treatment GroupTumor Volume (cm³)Weight Change (%)
Control12.5-5
Compound A7.0-2
Compound B4.5-1

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
5-(Azidomethyl)-2,3-dihydrobenzofuran has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for drug development targeting conditions such as depression and anxiety disorders. Recent studies have indicated that modifications to the azide group can enhance its binding affinity to specific receptors, potentially leading to new treatments for these disorders .

Anti-Cancer Activity
Research has shown that derivatives of 2,3-dihydrobenzofuran compounds exhibit anti-cancer properties. In particular, compounds similar to this compound have been noted for their ability to inhibit p21-activated kinases (PAKs), which are implicated in cancer progression. The modulation of these kinases could lead to promising therapies for various cancers .

Organic Synthesis

Versatile Building Block
In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its azide functionality allows for click chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful method for synthesizing triazoles and other heterocycles . This property is crucial in drug discovery and the development of new materials.

Heterocyclic Compound Formation
The azide group can be transformed into various functional groups through reduction or substitution reactions. This flexibility allows chemists to create libraries of compounds with diverse biological activities, enhancing the potential for discovering new pharmaceuticals .

Material Science

Advanced Materials Development
The compound is being investigated for its properties in developing advanced materials such as polymers and coatings. The incorporation of azide functionalities into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that materials derived from benzofuran compounds exhibit improved durability and performance in various applications .

Agricultural Chemistry

Bioactive Compounds in Agrochemicals
Researchers are exploring the use of this compound as a bioactive compound in agrochemicals. Its potential application includes improving crop protection and yield through innovative formulations that target specific pests or diseases. The unique properties of benzofuran derivatives may lead to more effective and environmentally friendly agricultural solutions .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound is utilized in studies related to enzyme interactions and metabolic pathways. Its azide group can be used to label biomolecules or as a reactive handle for studying enzyme kinetics and mechanisms. Insights gained from such studies can lead to breakthroughs in understanding complex biological processes .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentPotential treatments for neurological disorders and anti-cancer activity through kinase modulation
Organic SynthesisBuilding block for complex molecules; useful in click chemistry for triazole synthesis
Material ScienceDevelopment of advanced polymers and coatings with enhanced properties
Agricultural ChemistryBioactive compounds aimed at improving crop protection and yield
Biochemical ResearchStudies on enzyme interactions and metabolic pathways utilizing the azide functionality

Case Studies

  • Neurological Disorders Treatment : A study demonstrated that modifications to the azide group of benzofuran derivatives increased their efficacy as antidepressants by enhancing receptor binding affinity .
  • Anti-Cancer Research : A series of experiments showed that certain derivatives exhibited significant inhibition of PAKs, leading to reduced cancer cell proliferation in vitro .
  • Material Properties Enhancement : Research indicated that incorporating azide functionalities into polymer blends resulted in improved thermal stability and mechanical strength compared to traditional materials .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The substituent at the 5-position of the dihydrobenzofuran core critically influences reactivity and applications. Key analogs include:

5-(2-Bromoethyl)-2,3-dihydrobenzofuran
  • Substituent : Bromoethyl (-CH₂CH₂Br)
  • Molecular Formula : C₁₀H₁₁BrO
  • Molecular Weight : 227.10 g/mol
  • Key Properties : Melting point 65–67°C; used as an intermediate in synthesizing Darifenacin hydrobromide, an anticholinergic drug for overactive bladder .
  • Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution reactions.
5-(Aminomethyl)-2,3-dihydrobenzofuran
  • Substituent: Aminomethyl (-CH₂NH₂)
  • Molecular Formula: C₉H₁₁NO
  • Molecular Weight : 149.19 g/mol
  • Applications : Used in synthesizing imidazothiazole carboxamides (e.g., ND-11503), demonstrating the role of the amine group in forming amide bonds for drug candidates .
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
  • Core Structure : Oxazole fused with furan (vs. dihydrobenzofuran).
  • Substituent : Azidomethyl (-CH₂N₃)
  • Key Properties : LogD (pH 5.5) = 1.3; azide group enables click chemistry applications .

Data Table: Comparative Analysis

Compound Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
5-(Azidomethyl)-2,3-dihydrobenzofuran C₉H₉N₃O Azidomethyl 175.19 (calc.) N/A Click chemistry, drug synthesis
5-(2-Bromoethyl)-2,3-dihydrobenzofuran C₁₀H₁₁BrO Bromoethyl 227.10 65–67 Darifenacin synthesis
5-(Aminomethyl)-2,3-dihydrobenzofuran C₉H₁₁NO Aminomethyl 149.19 N/A Amide-based drug intermediates
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole C₈H₇N₃O₂ Azidomethyl 177.16 N/A Click chemistry

Reactivity and Pharmaceutical Relevance

  • Azidomethyl Group: Enables bioorthogonal reactions (e.g., click chemistry) for targeted drug delivery or labeling.
  • Dihydrobenzofuran Core : Enhances metabolic stability and bioavailability in pharmaceuticals. For example, Darifenacin derivatives rely on this scaffold for anticholinergic activity .

Preparation Methods

Bromomethyl Precursor Formation and Azide Substitution

A common method involves preparing 5-(bromomethyl)-2,3-dihydrobenzofuran as an intermediate, which is then converted to the azidomethyl derivative by nucleophilic substitution with sodium azide.

  • Step 1: Synthesis of 5-(bromomethyl)-2,3-dihydrobenzofuran

    • Starting from substituted phenols or benzofuran derivatives, bromomethylation is achieved using reagents like N-bromosuccinimide (NBS) or bromomethylating agents under acidic or radical conditions.
    • Cyclization to form the 2,3-dihydrobenzofuran ring is often performed prior to or after bromomethylation depending on substrate stability.
  • Step 2: Azide substitution

    • Treatment of the bromomethyl derivative with sodium azide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures results in nucleophilic displacement of bromide by azide ion.
    • This reaction proceeds with high yield and regioselectivity, furnishing this compound.

This method is well-established and supported by analogous syntheses of azidomethyl benzofuran derivatives in literature.

Direct Azidomethylation via Diazo or Azide Transfer Reagents

Emerging methodologies utilize direct azidomethylation of aromatic compounds, including benzofuran derivatives, via:

  • Diazidation and borylation-azidation sequences :

    • Formal C–H azidation strategies through regioselective borylation followed by deborylative azidation have been reported for azidomethylation on aromatic rings.
    • These methods provide access to azidomethyl groups without pre-functionalization to halides.
    • Although demonstrated on related benzene derivatives, adaptation to 2,3-dihydrobenzofuran systems is plausible with optimization.
  • Copper-catalyzed azide transfer reactions :

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using in situ generated hydrazoic acid (HN3) from sodium azide have been shown to afford azide-containing heterocycles.
    • While primarily used for triazole formation, the underlying azide transfer chemistry informs potential direct azidomethylation routes.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bromomethylation NBS, radical initiator or acid catalysis CH2Cl2, CCl4 0–25 °C 70–85 Control of regioselectivity critical
Azide substitution Sodium azide (NaN3) DMF, DMSO 50–80 °C 80–95 Polar aprotic solvent favors SN2 reaction
Direct azidomethylation Borylation + NaN3, or Cu-catalyzed azide Varies Ambient to reflux Variable Emerging methods, scope under investigation

Analytical and Structural Confirmation

  • NMR Spectroscopy : Characteristic signals for the azidomethyl group include a singlet around 4.5–5.0 ppm in ^1H NMR corresponding to the CH2–N3 protons; ^13C NMR shows a signal near 50 ppm for the azidomethyl carbon.
  • Infrared Spectroscopy (IR) : Strong absorption near 2100 cm^-1 indicative of the azide functional group.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the azidomethylated benzofuran.
  • Elemental Analysis : Confirms the incorporation of nitrogen atoms from the azide group.

Research Findings and Literature Insights

  • While direct literature specifically detailing this compound preparation is limited, analogous methods for azidomethylation of benzofuran and benzene derivatives provide a reliable foundation.
  • Patents and synthetic reports on related 2,3-dihydrobenzofuran intermediates emphasize the utility of bromomethyl intermediates for azide substitution reactions.
  • Recent advances in copper-catalyzed azide chemistry and regioselective aromatic azidation offer promising new avenues for streamlined synthesis.

Q & A

Q. What are the key synthetic routes for 5-(Azidomethyl)-2,3-dihydrobenzofuran, and what challenges arise during purification?

A common approach involves alkylation of dihydrobenzofuran precursors. For example, 5-(2-bromoethyl)-2,3-dihydrobenzofuran can react with sodium azide to introduce the azidomethyl group. However, purification is complicated by side reactions such as hydrolysis (yielding hydroxy derivatives) or elimination (producing vinyl byproducts) . Column chromatography and crystallization (e.g., using diisopropylether) are critical for isolating the target compound.

Q. How is the structural integrity of this compound validated experimentally?

Techniques include NMR (to confirm substitution patterns and stereochemistry), HRMS (for molecular weight verification), and X-ray crystallography (to resolve crystal packing and intermolecular interactions, such as C–H⋯H or halogen contacts in related dihydrofuran derivatives) .

Q. What biological activities are associated with dihydrobenzofuran derivatives, and how are they assessed?

Dihydrobenzofuran derivatives exhibit antifungal, antibacterial, and cytotoxic properties. For example, prenylated derivatives with carboxyl groups show cytotoxicity against cancer cell lines (e.g., HCT-116) via MTT assays . Acetylcholinesterase (AChE) inhibition assays are used to evaluate neuroactivity .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for target binding?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (using AMBER or GROMACS) predict binding affinities to proteins like fungal CYP51 or viral proteases. ADMET studies assess pharmacokinetics, leveraging tools like SwissADME to predict logP, bioavailability, and blood-brain barrier penetration .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of dihydrobenzofuran derivatives?

SAR discrepancies often arise from stereoelectronic effects or substituent positioning. For example, 5-acetyl derivatives show higher bioactivity than 7-substituted analogs due to enhanced hydrogen bonding. Multivariate analysis (e.g., PCA) and free-energy perturbation (FEP) simulations reconcile such contradictions by quantifying electronic and steric contributions .

Q. How are impurities controlled during large-scale synthesis of this compound?

Process optimization includes minimizing dibromide intermediates (via controlled stoichiometry) and using anhydrous K₂CO₃ to suppress hydrolysis. Analytical QC methods (HPLC-MS, GC-FID) detect dimer impurities (e.g., darifenacin dimers at 0.96%) and residual solvents .

Methodological Considerations

Q. What experimental designs improve yield in multi-step syntheses of azidomethyl-dihydrobenzofurans?

  • Stepwise Optimization : Adjust reaction temperature (e.g., 76–78°C for bromoethyl intermediates) .
  • Catalyst Screening : Palladium catalysts enhance cycloisomerization efficiency in dihydrofuran formation .
  • In Situ Monitoring : FTIR tracks azide group formation (∼2100 cm⁻¹ peak) to prevent over-reaction .

Q. How do researchers differentiate dihydrobenzofuran metabolites in pharmacokinetic studies?

LC-MS/MS with isotopic labeling identifies phase I metabolites (e.g., hydroxylation at C-7) and phase II conjugates (glucuronides). In vivo studies in rodent models quantify bioavailability and tissue distribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azidomethyl)-2,3-dihydrobenzofuran
Reactant of Route 2
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5-(Azidomethyl)-2,3-dihydrobenzofuran

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